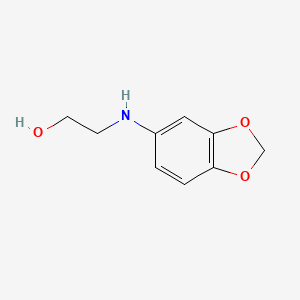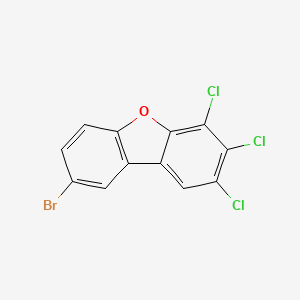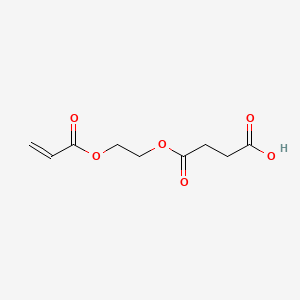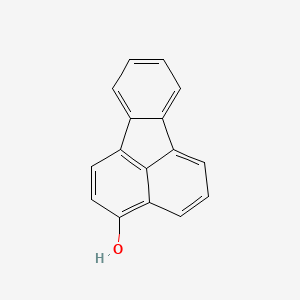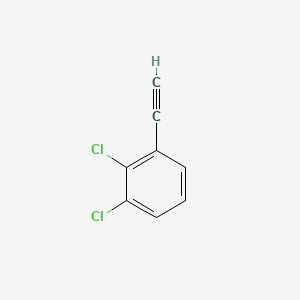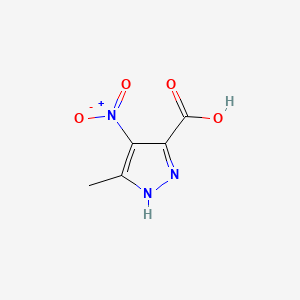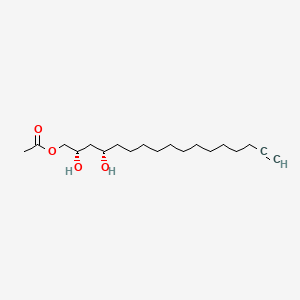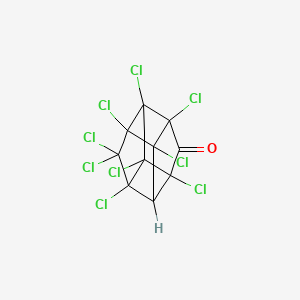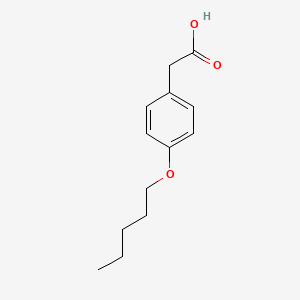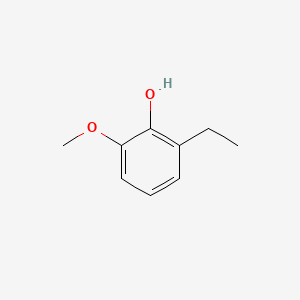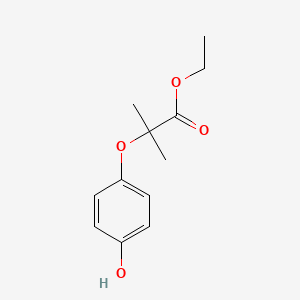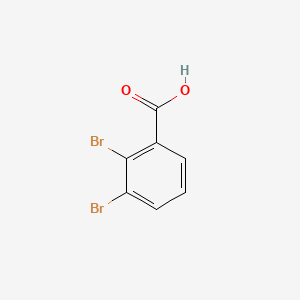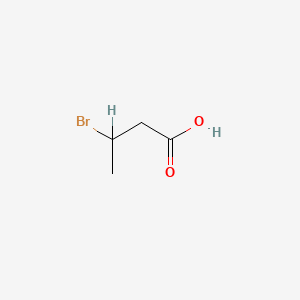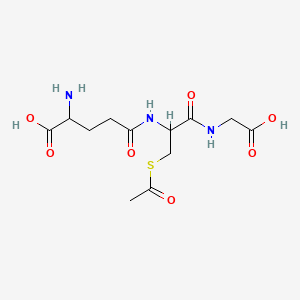![molecular formula C5H9O5P B1330053 4-(羟甲基)-2,6,7-三氧杂-1-磷杂双环[2.2.2]辛烷-1-氧化物 CAS No. 5301-78-0](/img/structure/B1330053.png)
4-(羟甲基)-2,6,7-三氧杂-1-磷杂双环[2.2.2]辛烷-1-氧化物
描述
Synthesis Analysis
The synthesis of derivatives of the bicyclic phosphate has been achieved through reactions with acid anhydrides or methacryloyl chloride, leading to a series of ester derivatives . Additionally, a method for preparing energetic derivatives of the compound has been confirmed by various analytical techniques, including mass spectrometry (MS), infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and elemental analysis . Furthermore, the synthesis of 4-methylene sulfide, 4-chloroethanethioyl carbonyl, and 4-(β-thioalkyl)-α-thioic ester derivatives has been described, with confirmation of the compounds through elemental analysis, IR, and ^1H NMR .
Molecular Structure Analysis
Single crystal X-ray diffraction has been used to determine the structures of diastereomeric derivatives of a related compound, providing insights into the molecular and hydrocarbon cross sections of these molecules . Although not directly about the compound , this study provides a framework for understanding the structural aspects of similar bicyclic phosphates.
Chemical Reactions Analysis
The reactivity of the compound has been explored in various contexts. For instance, the oxidation of related methyl derivatives has been investigated to understand the formation of reactive intermediates and reaction mechanisms . Methanolysis of the compound has been studied using ^31P NMR spectroscopy, revealing the formation of trans- and cis-isomers and acyclic dimethyl phosphate . Additionally, the interaction of alkyl derivatives with cyclic adenosine monophosphate (cAMP) phosphodiesterase and binding proteins has been examined, suggesting potential biological implications .
Physical and Chemical Properties Analysis
The physical properties, such as density and thermal decomposition, of the synthesized derivatives have been reported, providing a basis for understanding the material characteristics of these compounds . The intumescent behavior of certain derivatives, which is crucial for fire-retardant applications, has been studied, with a focus on the structure of the intumescent foam and its thermal stability . The complexation of a related bicyclic phosphite with dirhodium(II) tetraacetate has also been explored, revealing new phenomena in the formation of coordinatively unsaturated complexes .
科学研究应用
化学合成和反应
4-(羟甲基)-2,6,7-三氧杂-1-磷杂双环[2.2.2]辛烷-1-氧化物在各种化学合成过程中被使用。例如,它被浓硝酸氧化形成相应的酸,该酸可以与酚和芳基胺反应,产生新的双环磷酸酯(Li Yu-gui et al., 1988)。此外,这种化合物参与了甲醇解反应等反应,这些反应已经通过光谱学研究以了解反应机制和产物形成(J. Kim et al., 1994)。
电子碰撞解离研究
该化合物已成为研究电子碰撞下解离反应的课题。这些研究提供了对反应机制的洞察,包括分子离子重排列(H. Kenttämaa, 1983)。
合成和物理性质
研究人员合成了这种化合物的各种衍生物,探索它们的分子结构和物理性质,如密度和热分解(Ye Ling et al., 1999)。这些见解对于了解该化合物在不同领域的潜在应用至关重要。
配位化学中的络合物形成
在配位化学中,这种化合物已被用于与铑等金属形成络合物。研究表明,它可以与金属化合物发生完全的配位作用,导致有趣的化学行为和性质(A. T. Teleshev等,1998)。
生物活性研究
该化合物已被纳入合成新型衍生物,表现出除草和杀菌活性,表明其在农业应用中的潜在用途(Xijun Sheng等,2017)。
阻燃研究
它还被研究作为阻燃剂的潜在性。一些衍生物已被发现发生膨胀分解,这是用于阻燃应用材料的理想性能(D. W. Allen et al., 1994)。
属性
IUPAC Name |
(1-oxo-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O5P/c6-1-5-2-8-11(7,9-3-5)10-4-5/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASRHLDAFCMIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COP(=O)(O1)OC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201057 | |
| Record name | Pentaerythritol, cyclic phosphate (1:1) (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide | |
CAS RN |
5301-78-0 | |
| Record name | 1-Oxo-4-hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5301-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane-4-methanol, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerythritol, cyclic phosphate (1:1) (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-methanol, 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

